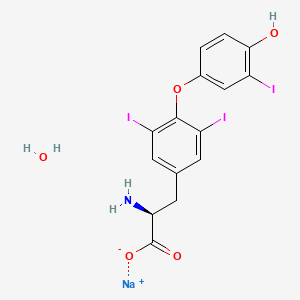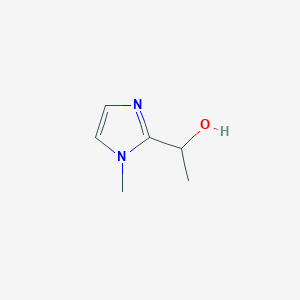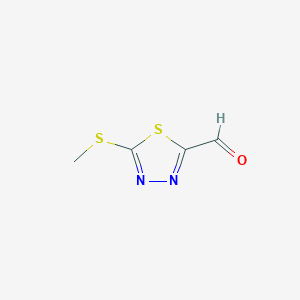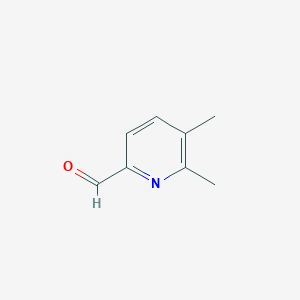
3,3',5-Triiodo-L-thyronine sodium salt hydrate
Overview
Description
3,3’,5-Triiodo-L-thyronine (T3) is a thyroid hormone. It is produced by 5’-monodeiodination of the prohormone thyroxine (T4) in various tissues, including liver and kidney . T3 is shown to stimulate respiratory activity at the mitochondrial level. It increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development. In cell culture, T3 regulates cell differentiation and protein expression .
Synthesis Analysis
To prepare a stock solution of 20 μg/mL, add 1 mL of 1N NaOH per mg of 3,3’,5-Triiodo-L-thyronine, then gently swirl to dissolve. To this, add 49 mL of sterile medium per mL of 1N NaOH added . T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .Molecular Structure Analysis
The molecular formula of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is C15H11I3NO4Na. It has a molecular weight of 673.0 .Chemical Reactions Analysis
T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .Physical and Chemical Properties Analysis
The melting point of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is 236-237 °C. Its specific rotation is + 18° to + 22° (20 mg/mL, ethanol:1M HCl (2:1), 29.5 °C). The extinction coefficient is EmM = 4.09 (295 nm, 40 mM HCl), 49.2 (244 nm), 4.66 (320 nm, 0.1 M NaOH) .Scientific Research Applications
1. Cardiac Applications
3,3',5-Triiodo-L-thyronine (T3) has been studied for its acute effects on sodium currents in neonatal rat myocytes. It was found that T3, among other thyroid hormone analogs, significantly increased current density relative to control, indicating its potential role in modulating cardiac function (Huang, Geller, Green, & Craelius, 1999).
2. Analytical Methodologies
High-performance liquid chromatography (HPLC) methods have been developed for the quantitation of iodothyronines, including T3, in body tissues and fluids. This method offers greater sensitivity and accuracy in measuring levels of T3 and other iodinated compounds in biological samples (Hendrich, Berdecia-Rodriguez, Wiedmeier, & Porterfield, 1992).
3. Radioactive Labeling
Techniques have been developed for obtaining radioactive iodothyronines, including T3, for use in radioimmunoassays. This methodology allows for the detailed study of thyroid hormones at a molecular level (Nakamura, Chopra, & Solomon, 1977).
4. Binding Studies
Studies involving the binding of T3 to nuclear receptors in Escherichia coli have been conducted. These studies provide insights into the hormone's mechanism of action at the molecular level (Lin, Fukuda, & Cheng, 1990).
5. Cellular Transport
Research has examined the carrier-mediated transport of thyroid hormones, including T3, into rat glial cells. Understanding the transport mechanisms of T3 can contribute to the knowledge of how thyroid hormones affect brain function (Francon, Chantoux, & Blondeau, 1989).
6. Synthesis and Modification
The synthesis and characterization of N-bromoacetyl-3,3',5-triiodo-L-thyronine have been explored for its use in labeling thyroid hormone receptors, providing a tool for further studying hormone-receptor interactions (Cahnmann, Gonçalves, Ito, Fales, & Sokoloski, 1991).
Mechanism of Action
Target of Action
The primary targets of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate, also known as T3, are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development .
Mode of Action
T3 interacts with its targets, the thyroid hormone receptors TRα and TRβ, by binding to these receptors with a dissociation constant (Kd) of 0.06 nM . This interaction leads to changes in the cell, including increased rates of protein synthesis and stimulated breakdown of cholesterol .
Biochemical Pathways
The action of T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . Furthermore, T3 affects embryonic development, indicating its influence on developmental pathways .
Pharmacokinetics
It’s known that t3 is a thyroid hormone that is converted from the prohormone thyroxine in extrathyroidal tissues . This suggests that T3 may have good bioavailability due to its endogenous production.
Result of Action
The action of T3 at the molecular and cellular levels results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,3’,5-Triiodo-L-thyronine sodium salt hydrate plays a significant role in biochemical reactions. It increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, it regulates cell differentiation and protein expression . The interaction of this compound with nonhistone proteins in the chromatin initiates the thyroid hormone activity .
Cellular Effects
The effects of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the proliferation of pancreatic adenocarcinoma .
Molecular Mechanism
The mechanism of action of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds thyroid hormone receptors TRα and TRβ .
Metabolic Pathways
3,3’,5-Triiodo-L-thyronine sodium salt hydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJMZGKFAPCCR-LTCKWSDVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I3NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















